4-Chloro-3-fluoroiodobenzene

Description

The exact mass of the compound 4-Chloro-3-fluoroiodobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-3-fluoroiodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-fluoroiodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

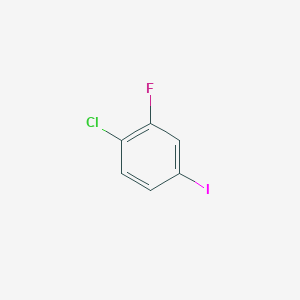

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-fluoro-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFI/c7-5-2-1-4(9)3-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMRRTIDEYNZOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371444 | |

| Record name | 1-chloro-2-fluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202982-67-0 | |

| Record name | 1-Chloro-2-fluoro-4-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202982-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-chloro-2-fluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Chloro-3-fluoroiodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-fluoroiodobenzene is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its trifunctional nature, possessing chloro, fluoro, and iodo substituents on a benzene ring, offers a versatile platform for the synthesis of complex organic molecules through site-selective cross-coupling reactions. The distinct electronic and steric properties imparted by each halogen atom allow for a nuanced approach to molecular design, making a thorough understanding of its physical properties essential for its effective application.

This technical guide provides a comprehensive overview of the core physical properties of 4-Chloro-3-fluoroiodobenzene (CAS No. 202982-67-0). For comparative purposes and to provide a broader context for researchers working with related isomers, this guide also includes data on the isomeric compound, 3-Chloro-4-fluoroiodobenzene (CAS No. 156150-67-3). The causality behind the experimental determination of these properties is discussed, and where available, spectral data is presented and interpreted.

Molecular Structure and Isomerism

The arrangement of the three different halogen atoms on the benzene ring gives rise to several positional isomers, each with unique physical and chemical properties. The focus of this guide, 4-Chloro-3-fluoroiodobenzene, and its isomer, 3-Chloro-4-fluoroiodobenzene, are structurally distinct, leading to differences in their dipole moments, crystal packing, and intermolecular forces, which in turn influence their macroscopic physical properties.

Diagram: Structural Comparison of Isomers

Caption: 2D structures of 4-Chloro-3-fluoroiodobenzene and its isomer.

Core Physical Properties

The physical state and behavior of 4-Chloro-3-fluoroiodobenzene and its isomer are dictated by their molecular weight and the nature of their intermolecular forces. The presence of the large, polarizable iodine atom, along with the electronegative chlorine and fluorine atoms, results in significant dipole-dipole interactions and London dispersion forces.

Table 1: Key Physical Properties

| Property | 4-Chloro-3-fluoroiodobenzene | 3-Chloro-4-fluoroiodobenzene |

| CAS Number | 202982-67-0[1] | 156150-67-3[2][3] |

| Molecular Formula | C₆H₃ClFI[1] | C₆H₃ClFI[2][3] |

| Molecular Weight | 256.44 g/mol [1] | 256.44 g/mol [2][3] |

| Appearance | - | Clear colourless to light yellow liquid[3] |

| Boiling Point | - | 94-95 °C at 15 mmHg[2][3] |

| Density | - | 2.008 g/mL at 25 °C[2][3] |

| Refractive Index | - | nD²⁰ 1.604[2][3] |

Note: Data for 4-Chloro-3-fluoroiodobenzene is limited in publicly available literature. The information for 3-Chloro-4-fluoroiodobenzene is more readily available from commercial suppliers.

Experimental Methodologies for Physical Property Determination

The accurate determination of physical properties is fundamental to chemical research and development. The values presented in this guide are typically determined using well-established experimental protocols.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For compounds like substituted iodobenzenes, which may have high boiling points at atmospheric pressure and could be susceptible to decomposition, vacuum distillation is often the preferred method for purification and boiling point determination.

Step-by-Step Methodology for Vacuum Distillation:

-

Apparatus Setup: A distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask is assembled. All glass joints are securely clamped and lubricated to ensure a good seal.

-

Sample Preparation: The crude liquid is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Vacuum Application: The apparatus is connected to a vacuum pump, and the pressure is gradually reduced to the desired level, monitored by a manometer.

-

Heating: The distillation flask is gently heated using a heating mantle.

-

Data Collection: The temperature at which a steady stream of distillate is collected is recorded as the boiling point at that specific pressure.

Diagram: Boiling Point Determination Workflow

Caption: Workflow for boiling point determination via vacuum distillation.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing formulation and bioavailability, and in synthesis, for selecting appropriate reaction and purification solvents. The "like dissolves like" principle is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Halogenated benzenes are generally considered to be sparingly soluble in water but soluble in many organic solvents.[4] The large, non-polar benzene ring and the hydrophobic nature of the halogens contribute to their low aqueous solubility.

Table 2: Predicted Solubility of 4-Chloro-3-fluoroiodobenzene

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The molecule is largely non-polar despite the presence of electronegative halogens. |

| Methanol, Ethanol | Soluble | The polarity of the alcohols can interact with the dipole moment of the solute. |

| Acetone, Ethyl Acetate | Soluble | These polar aprotic solvents can effectively solvate the molecule. |

| Dichloromethane, Chloroform | Highly Soluble | The halogenated nature of the solvents and solute leads to favorable interactions. 3-Chloro-4-fluoroiodobenzene is known to be soluble in chloroform.[3] |

| Toluene, Hexane | Soluble | The aromatic and non-polar nature of these solvents allows for effective dissolution through London dispersion forces. |

The solubility is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions. For halogenated aromatics, solubility in organic solvents is generally favorable.[4]

Spectral Properties

Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of 4-Chloro-3-fluoroiodobenzene is expected to show three distinct signals in the aromatic region (typically 6.5-8.0 ppm). The chemical shifts and coupling patterns will be influenced by the electronic effects of the three different halogen substituents.

-

¹³C NMR: The carbon-13 NMR spectrum will display six unique signals for the six aromatic carbons, as they are in different chemical environments. The carbon attached to the iodine atom is expected to be the most shielded (lowest ppm value), while the carbon bonded to the highly electronegative fluorine atom will be significantly deshielded (highest ppm value) and will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Chloro-3-fluoroiodobenzene will be characterized by:

-

C-H stretching vibrations for the aromatic protons, typically appearing above 3000 cm⁻¹.

-

C=C stretching vibrations within the aromatic ring, usually in the 1400-1600 cm⁻¹ region.

-

C-X (halogen) stretching vibrations , which are found in the fingerprint region (below 1500 cm⁻¹). The C-I stretch is typically at a very low frequency, often below 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of 4-Chloro-3-fluoroiodobenzene will show a molecular ion peak (M⁺) at m/z 256. The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation may involve the loss of halogen atoms or other characteristic cleavages of the aromatic ring.

Safety and Handling

As a halogenated aromatic compound, 4-Chloro-3-fluoroiodobenzene should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Based on data for the isomeric 3-Chloro-4-fluoroiodobenzene, the compound is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.

Hazard Statements for 3-Chloro-4-fluoroiodobenzene:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

4-Chloro-3-fluoroiodobenzene is a valuable building block in synthetic chemistry. A thorough understanding of its physical properties, including its molecular structure, boiling point, solubility, and spectral characteristics, is paramount for its successful application in research and development. This guide provides a foundational understanding of these properties, emphasizing the experimental basis for their determination and the rationale behind the observed behaviors. The inclusion of data for its isomer, 3-Chloro-4-fluoroiodobenzene, offers a valuable comparative perspective for scientists working with this class of compounds.

References

-

PubChem. (n.d.). 4-Fluoroiodobenzene. Retrieved from [Link]

-

NIST. (n.d.). 4-Chloro-3-iodobenzotrifluoride. Retrieved from [Link]

-

NIST. (n.d.). 4-Chloro-3-iodobenzotrifluoride. Retrieved from [Link]

-

Quora. (2017, January 28). Why do haloalkanes dissolve in organic solvents?. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Chloro-3-fluoroiodobenzene: A Versatile Building Block for Complex Molecule Synthesis

This guide provides a comprehensive technical overview of 4-Chloro-3-fluoroiodobenzene, a key tri-substituted haloarene intermediate for researchers, medicinal chemists, and professionals in drug development and materials science. Its unique structural arrangement of three distinct halogens—iodine, chlorine, and fluorine—on a benzene ring offers a powerful platform for selective and sequential chemical transformations, making it an invaluable tool in modern synthetic chemistry.

Core Molecular and Physical Properties

4-Chloro-3-fluoroiodobenzene, also known by its synonym 1-chloro-2-fluoro-4-iodobenzene, is a specialized chemical intermediate valued for its predictable reactivity in cross-coupling reactions.

Molecular Formula: C₆H₃ClFI[1]

Molecular Weight: 256.44 g/mol [1] (some sources may list 256.45 g/mol )

The fundamental properties of this compound are summarized below. It is important to note that while it is commercially available as a liquid, precise, peer-reviewed data on properties such as boiling and melting points are not widely published for this specific isomer. The data for similar isomers, such as 3-chloro-4-fluoroiodobenzene (Boiling Point: 94-95 °C at 15 mmHg, Density: 2.008 g/mL at 25 °C), can provide useful context but should not be considered definitive for this compound.[1][2]

| Property | Value | Reference |

| CAS Number | 202982-67-0 | [1][3] |

| Molecular Formula | C₆H₃ClFI | [1] |

| Molecular Weight | 256.44 g/mol | [1] |

| Physical Form | Liquid | [3] |

| Storage Temperature | Room Temperature | [2][3] |

Safety and Handling

As with any halogenated aromatic compound, proper handling of 4-Chloro-3-fluoroiodobenzene is essential. The compound is classified with specific hazard warnings according to the Globally Harmonized System (GHS).

GHS Pictogram:

Signal Word: Warning [3]

GHS Hazard Statements: [3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (selected): [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should always consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical and use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

The Synthetic Chemist's Perspective: Strategic Reactivity

The primary value of 4-Chloro-3-fluoroiodobenzene lies in the differential reactivity of its three carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the bond reactivity follows a well-established trend: C-I > C-Br > C-Cl >> C-F .[3] This predictable hierarchy allows for highly selective, sequential functionalization of the aromatic ring. A synthetic chemist can target the C-I bond for an initial transformation (e.g., a Sonogashira or Suzuki coupling) under mild conditions that leave the C-Cl and C-F bonds untouched. Subsequently, a second, different functional group can be introduced at the C-Cl position using more forcing conditions or a specialized catalyst system. The C-F bond is the most inert and generally remains intact, a feature often desired in pharmaceutical candidates to enhance metabolic stability or binding affinity.[3]

Caption: Reactivity of C-X bonds in cross-coupling.

Spectroscopic Characterization (Predicted)

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. Each signal would exhibit complex splitting patterns (multiplicities) due to coupling with the adjacent fluorine atom (²JHF, ³JHF) and other protons (³JHH, ⁴JHH).

¹³C NMR: The carbon NMR would display six distinct signals for the aromatic carbons. The carbon directly attached to fluorine (C-3) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 250 Hz). The carbons ortho (C-2, C-4) and meta (C-5) to the fluorine will also show smaller C-F couplings.

¹⁹F NMR: The fluorine NMR spectrum will present a single resonance, the chemical shift of which is influenced by the adjacent chloro and iodo substituents.

Mass Spectrometry (MS): The mass spectrum will show a distinct molecular ion (M⁺) peak at m/z ≈ 256. A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed, which is indicative of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). Key fragmentation pathways would likely involve the loss of the iodine atom (M-127) and subsequently the chlorine atom.

Synthesis and Experimental Protocols

This section provides representative protocols for the synthesis and application of 4-Chloro-3-fluoroiodobenzene. These are exemplary methods based on established chemical principles and procedures reported for structurally similar compounds.

Representative Synthesis via Sandmeyer Reaction

A common and effective strategy for the regioselective synthesis of multi-halogenated arenes is the Sandmeyer reaction, which proceeds through a diazonium salt intermediate.[3]

Caption: Workflow for Sandmeyer Synthesis.

Protocol:

-

Diazotization: To a stirred suspension of 4-chloro-3-fluoroaniline (1.0 eq) in aqueous hydrochloric acid (3.0 eq) at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature.

-

Iodination: A solution of potassium iodide (1.5 eq) in water is added in portions to the cold diazonium salt solution.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and then gently heated (e.g., to 50-60 °C) until nitrogen evolution ceases.

-

Workup: After cooling to room temperature, the reaction is quenched by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

-

Extraction: The mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 4-chloro-3-fluoroiodobenzene.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The following are exemplary protocols demonstrating the utility of 4-Chloro-3-fluoroiodobenzene in key C-C and C-N bond-forming reactions. The C-I bond is the target of these transformations.

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds.

Protocol:

-

Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add 4-Chloro-3-fluoroiodobenzene (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/Ethanol/H₂O or Dioxane/H₂O).

-

Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

The Sonogashira coupling is a reliable method for coupling terminal alkynes with aryl halides.[3]

Protocol:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 4-Chloro-3-fluoroiodobenzene (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 eq), and a copper(I) co-catalyst such as CuI (0.04 eq) in a suitable solvent (e.g., THF or DMF).

-

Reagent Addition: Add a terminal alkyne (1.1 eq) followed by a degassed amine base, such as triethylamine or diisopropylamine.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC-MS.

-

Workup and Purification: Quench the reaction with aqueous ammonium chloride, extract with an organic solvent, and wash the combined organic layers. After drying and concentration, purify the product via column chromatography.

This reaction is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines.

Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong base such as sodium tert-butoxide (1.4 eq).

-

Reagent Addition: Add 4-Chloro-3-fluoroiodobenzene (1.0 eq), the desired primary or secondary amine (1.2 eq), and an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the tube and heat the mixture (e.g., to 80-110 °C) with stirring until the reaction is complete.

-

Workup and Purification: Cool the reaction mixture, filter it through a pad of Celite to remove catalyst residues, and concentrate the filtrate. Purify the resulting crude material by column chromatography.

Conclusion

4-Chloro-3-fluoroiodobenzene stands out as a highly strategic building block for the synthesis of complex organic molecules. The well-defined reactivity hierarchy of its carbon-halogen bonds provides chemists with a reliable handle for selective and sequential functionalization. This capability is particularly crucial in the fields of drug discovery and materials science, where precise control over molecular architecture is paramount for tailoring function. The representative protocols provided herein offer a solid foundation for researchers to harness the synthetic potential of this versatile intermediate.

References

Sources

A Senior Application Scientist's Guide to the Solubility of 4-Chloro-3-fluoroiodobenzene in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 4-Chloro-3-fluoroiodobenzene, a key intermediate in pharmaceutical and agrochemical synthesis. While specific quantitative solubility data for this compound is not extensively published, this guide, grounded in fundamental physicochemical principles, offers a robust framework for researchers, scientists, and drug development professionals to predict, understand, and experimentally determine its solubility in a range of common organic solvents. We will delve into the molecular characteristics of 4-Chloro-3-fluoroiodobenzene, the theoretical underpinnings of its dissolution, a detailed protocol for empirical solubility determination, and a predictive assessment of its behavior in various solvent classes.

Introduction: The Significance of 4-Chloro-3-fluoroiodobenzene

4-Chloro-3-fluoroiodobenzene is a polyhalogenated aromatic compound of significant interest in synthetic organic chemistry.[1][2] Its utility as a building block stems from the distinct reactivity of its three halogen substituents, which allows for sequential and site-selective cross-coupling reactions, enabling the construction of complex molecular architectures.[3] Such compounds are frequently employed in the development of active pharmaceutical ingredients (APIs) and novel agrochemicals.[4]

A thorough understanding of the solubility of 4-Chloro-3-fluoroiodobenzene is paramount for its effective use in research and development. Solubility dictates critical process parameters, including reaction kinetics, purification strategies (such as crystallization), and formulation for biological screening. In the context of drug discovery, poor solubility can be a significant impediment, affecting bioavailability and the reliability of bioassays.[5] This guide serves to equip the researcher with the foundational knowledge and practical methodologies to effectively manage the solubility of this versatile synthetic intermediate.

Physicochemical Profile of 4-Chloro-3-fluoroiodobenzene

To predict the solubility of 4-Chloro-3-fluoroiodobenzene, we must first analyze its molecular structure and inherent physical properties.

Molecular Structure: C₆H₃ClFI[6] Molecular Weight: 256.44 g/mol [6]

The molecule is a benzene ring substituted with three different halogens: fluorine, chlorine, and iodine. This substitution pattern has several implications for its solubility:

-

Polarity: The individual carbon-halogen bonds are polar due to the electronegativity differences between carbon and the halogens. However, the overall molecular polarity will depend on the vector sum of these bond dipoles. The asymmetrical substitution pattern of 4-Chloro-3-fluoroiodobenzene suggests a net molecular dipole moment, rendering it a polar molecule.

-

Hydrogen Bonding: The molecule lacks hydrogen bond donors. It can act as a very weak hydrogen bond acceptor through its halogen atoms, but this interaction is generally not significant in determining its solubility in protic solvents.

-

"Like Dissolves Like": The fundamental principle governing solubility is that a solute will dissolve best in a solvent that has a similar polarity.[7][8] Given its polar nature, 4-Chloro-3-fluoroiodobenzene is expected to be more soluble in polar organic solvents than in nonpolar ones. Its solubility in water is anticipated to be low, a common characteristic of halogenated hydrocarbons.[1][7][9]

While specific data for the 4-Chloro-3-fluoro isomer is sparse, we can draw inferences from its isomer, 3-Chloro-4-fluoroiodobenzene, which is described as a clear, colorless to light yellow liquid with a density of approximately 2.008 g/mL at 25 °C and a boiling point of 94-95 °C at 15 mmHg.[1][10] Such compounds are generally characterized by low aqueous solubility.[1][9]

Theoretical Framework for Solubility

The process of dissolution involves the overcoming of solute-solute and solvent-solvent interactions to form new solute-solvent interactions.[11] For 4-Chloro-3-fluoroiodobenzene, this can be conceptualized as:

-

Overcoming Lattice Energy (for solids) or Intermolecular Forces (for liquids): Energy is required to break the interactions between molecules of 4-Chloro-3-fluoroiodobenzene.

-

Disrupting Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute molecule interacts with the solvent molecules.

The overall enthalpy of dissolution will determine whether the process is endothermic or exothermic, which in turn influences the temperature dependence of solubility.[12]

Predictive Solubility of 4-Chloro-3-fluoroiodobenzene in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the relative solubility of 4-Chloro-3-fluoroiodobenzene in a range of organic solvents. The following table provides a qualitative and predictive assessment. It is crucial to note that these are estimations and should be confirmed by experimental determination.

| Solvent | Solvent Class | Polarity | Predicted Solubility of 4-Chloro-3-fluoroiodobenzene | Rationale |

| Hexane | Nonpolar Aliphatic | Very Low | Low | Significant mismatch in polarity.[8] |

| Toluene | Nonpolar Aromatic | Low | Moderate | Aromatic character may provide some favorable pi-pi stacking interactions, but polarity mismatch exists. |

| Diethyl Ether | Polar Aprotic | Low | Moderate to High | Moderate polarity and ability to engage in dipole-dipole interactions. |

| Dichloromethane | Polar Aprotic | Moderate | High | Similar halogenated nature and good polarity match. |

| Chloroform | Polar Aprotic | Moderate | High | Often a good solvent for halogenated compounds. An isomer is noted to be soluble in chloroform.[9] |

| Ethyl Acetate | Polar Aprotic | Moderate | Moderate to High | Good balance of polarity. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | High | A versatile polar aprotic solvent. |

| Acetone | Polar Aprotic | High | Moderate to High | High polarity should favor dissolution. |

| Acetonitrile | Polar Aprotic | High | Moderate | High polarity, but may be less effective than other polar aprotics for this specific solute. |

| Isopropanol | Polar Protic | High | Moderate | Polarity is favorable, but the lack of hydrogen bond donation from the solute may limit very high solubility. |

| Ethanol | Polar Protic | High | Moderate | Similar to isopropanol. |

| Methanol | Polar Protic | Very High | Low to Moderate | The high polarity and strong hydrogen bonding network of methanol may not be effectively disrupted by the solute. |

| Water | Polar Protic | Very High | Very Low | Significant polarity mismatch and hydrophobic nature of the solute.[1][7][9] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | High | A strong, highly polar aprotic solvent capable of dissolving a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | High | Similar to DMSO in its broad solvency power. |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of comprehensive published data, empirical determination of solubility is essential. The isothermal shake-flask method is a reliable technique for determining equilibrium solubility.[12]

Materials and Equipment

-

4-Chloro-3-fluoroiodobenzene (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Chloro-3-fluoroiodobenzene to a vial such that a solid phase remains after equilibration. This ensures that the solution is truly saturated.

-

Accurately add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. For many organic systems, 24 to 48 hours is adequate, but this should be verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[5]

-

-

Sampling and Preparation for Analysis:

-

Remove the vials from the shaker and allow them to stand at the same constant temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of 4-Chloro-3-fluoroiodobenzene of known concentrations.

-

Analyze the standards and the diluted sample by a validated analytical method (e.g., HPLC-UV or GC-FID).

-

Construct a calibration curve by plotting the analytical response versus concentration for the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of 4-Chloro-3-fluoroiodobenzene in that solvent at the specified temperature.

-

Conclusion

For researchers, scientists, and drug development professionals, the ability to empirically and accurately determine solubility is a critical skill. The detailed protocol provided herein offers a self-validating system for generating reliable solubility data, which is essential for optimizing reaction conditions, developing purification strategies, and ensuring the quality of data in downstream applications. This guide provides both the theoretical foundation and the practical tools necessary to confidently work with 4-Chloro-3-fluoroiodobenzene in a variety of solvent systems.

References

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

-

ResearchGate. (n.d.). (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

-

OUCI. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

-

PubMed. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

-

Ippolito, J. A., & Tidor, B. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

MySkinRecipes. (n.d.). 4-Chloro-3-fluoroiodobenzene. [Link]

-

Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

PubChem. (n.d.). 4-Fluoroiodobenzene. [Link]

-

May, W., Wasik, S., & Freeman, D. H. (1978). Determination of the solubility behavior of some polycyclic aromatic hydrocarbons in water. Analytical Chemistry. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

-

Ippolito, J. A., & Tidor, B. (2023). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]

-

Liu, Y., et al. (2023). Solubility determination, dissolution properties and solid transformation of resmetirom (form A) in heptane and seven alcohols. RSC Publishing. [Link]

-

MaChemGuy. (2014, March 3). ES: The Solubility of the Halogens [Video]. YouTube. [Link]

-

LibreTexts Chemistry. (2019). 4.4 Solubility. [Link]

-

Unknown. (n.d.). An overview on Common Organic Solvents and their Toxicity Abstract. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. [Link]

-

IUPAC-NIST. (n.d.). SOLUBILITY DATA SERIES. [Link]

Sources

- 1. 3-CHLORO-4-FLUOROIODOBENZENE | 156150-67-3 [chemicalbook.com]

- 2. 3-氯-4-氟碘苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. ossila.com [ossila.com]

- 4. 4-Chloro-3-fluoroiodobenzene [myskinrecipes.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 3-CHLORO-4-FLUOROIODOBENZENE CAS#: 156150-67-3 [m.chemicalbook.com]

- 10. 3-Chloro-4-fluoroiodobenzene 98 156150-67-3 [sigmaaldrich.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to 4-Chloro-3-fluoroiodobenzene for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and materials science, the precise and safe handling of halogenated aromatic intermediates is paramount. 4-Chloro-3-fluoroiodobenzene, a key building block, presents both significant opportunities for molecular design and specific challenges in laboratory management. This guide, moving beyond a standard safety data sheet (SDS), offers a deep dive into its chemical personality, providing the in-depth knowledge required for its effective and safe utilization in advanced research and development settings.

The Chemical Profile: Understanding 4-Chloro-3-fluoroiodobenzene

4-Chloro-3-fluoroiodobenzene (CAS No. 202982-67-0) is a trisubstituted benzene ring, a structural motif that offers a versatile platform for synthetic transformations. The differential reactivity of the three halogen substituents—iodine, chlorine, and fluorine—allows for selective, stepwise functionalization, a critical advantage in the multi-step synthesis of complex target molecules. The iodine atom, being the most labile, is a prime site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the chloro and fluoro groups offer sites for later-stage modifications or can be retained to modulate the electronic and lipophilic properties of the final compound.

Physical and Chemical Properties at a Glance

A clear understanding of the physical and chemical properties of 4-Chloro-3-fluoroiodobenzene is fundamental to its safe handling and use in experimental design. While a comprehensive dataset for this specific isomer is not extensively published, data from closely related isomers and supplier information provide a reliable profile.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClFI | Santa Cruz Biotechnology[1] |

| Molecular Weight | 256.44 g/mol | Santa Cruz Biotechnology[1] |

| CAS Number | 202982-67-0 | Sigma-Aldrich |

| Physical Form | Liquid | Sigma-Aldrich |

| Boiling Point | 221.7°C | MySkinRecipes[2] |

| Density | ~2.008 g/mL at 25°C (for isomer 156150-67-3) | Sigma-Aldrich |

| Solubility | Slightly soluble in water. Soluble in chloroform. | ChemicalBook[3] |

| Storage Temperature | Room Temperature | Sigma-Aldrich |

Note: Some data points are derived from isomeric compounds and should be considered as close approximations.

Hazard Identification and GHS Classification: A Risk-Based Approach

Based on available data, 4-Chloro-3-fluoroiodobenzene is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling due to its irritant properties.

-

GHS Pictogram:

-

Signal Word: Warning

-

Hazard Classifications:

-

Skin Irritation, Category 2

-

Serious Eye Irritation, Category 2A

-

Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory tract irritation)

-

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

The causality behind these classifications lies in the chemical nature of halogenated aromatic compounds. These substances can disrupt cell membranes and cause localized inflammatory responses upon contact with skin and mucous membranes. Inhalation of vapors can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.

Safe Handling and Engineering Controls: A Self-Validating System

A proactive approach to safety is non-negotiable when working with 4-Chloro-3-fluoroiodobenzene. The following protocols are designed to create a self-validating system of safety, minimizing the risk of exposure.

Experimental Workflow: Safe Handling Protocol

Caption: Workflow for the safe handling of 4-Chloro-3-fluoroiodobenzene.

Step-by-Step Methodology:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, chemical safety goggles, and a fully buttoned lab coat.[4] Given the respiratory irritation potential, for procedures that may generate aerosols or vapors, a respirator may be necessary.

-

Engineering Controls: All handling of 4-Chloro-3-fluoroiodobenzene must be conducted in a well-ventilated chemical fume hood.[4] This is the primary engineering control to prevent inhalation exposure.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

-

Dispensing: When transferring the liquid, use a syringe or a pipette with a bulb to avoid generating splashes.

-

Waste Disposal: Dispose of waste containing 4-Chloro-3-fluoroiodobenzene in a designated, labeled container for halogenated organic waste.[4] Do not dispose of it down the drain.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[6][7] Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[6] Remove contaminated clothing. If irritation persists, seek medical attention.

-

Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Accidental Release Measures: Spill Response Workflow

Caption: Workflow for responding to a spill of 4-Chloro-3-fluoroiodobenzene.

Toxicological and Ecological Insights: A Precautionary Stance

Toxicological Information:

-

The primary hazards are irritation to the skin, eyes, and respiratory system upon acute exposure.

-

The long-term toxicological effects have not been thoroughly investigated. As with many halogenated organic compounds, chronic exposure should be avoided. Some halogenated solvents are suspected carcinogens and can cause liver or kidney damage with prolonged or repeated exposure.[5]

Ecological Information:

-

No specific ecotoxicity data is available. However, halogenated aromatic compounds are often persistent in the environment and can be toxic to aquatic life. Therefore, release into the environment must be strictly avoided.

Fire and Reactivity Data: Ensuring Stability

-

Fire Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire. Firefighters should wear self-contained breathing apparatus.

-

Hazardous Decomposition Products: Combustion may produce toxic gases, including carbon oxides, hydrogen chloride, hydrogen fluoride, and hydrogen iodide.

-

Reactivity: The compound is generally stable under normal conditions. Avoid strong oxidizing agents. Halogenated compounds can react violently with active metals like sodium or potassium.[8]

Conclusion: A Foundation for Responsible Innovation

4-Chloro-3-fluoroiodobenzene is a valuable tool in the arsenal of the modern synthetic chemist. Its utility, however, is intrinsically linked to a deep respect for its potential hazards. By integrating the principles of risk assessment, engineering controls, and emergency preparedness into every aspect of its handling, researchers can unlock its synthetic potential while ensuring the safety of themselves, their colleagues, and the environment. This guide serves as a foundational document to foster a culture of safety and scientific excellence in the pursuit of innovation.

References

-

Alachem Co., Ltd. (n.d.). 4-Chloro-3-fluoroiodobenzene. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Chloro-3-fluoroiodobenzene. Retrieved from [Link]

-

HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

-

MIT Department of Chemistry. (2019). Chemical Hygiene Plan and Safety Manual. Retrieved from [Link]

Sources

- 1. Management of Firefighters’ Chemical & Cardiovascular Exposure Risks on the Fireground - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Chloro-3-fluoroiodobenzene [myskinrecipes.com]

- 3. 3-CHLORO-4-FLUOROIODOBENZENE | 156150-67-3 [chemicalbook.com]

- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 7. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 8. chemistry.mit.edu [chemistry.mit.edu]

A Comprehensive Technical Guide to 4-Chloro-3-fluoroiodobenzene for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Tri-Halogenated Building Block

4-Chloro-3-fluoroiodobenzene, with the CAS number 202982-67-0, is a tri-substituted haloarene that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique arrangement of three different halogen atoms—iodine, chlorine, and fluorine—on a benzene ring offers a powerful tool for the strategic and selective construction of complex molecular architectures. This guide provides an in-depth technical overview of 4-chloro-3-fluoroiodobenzene, from its commercial availability and safe handling to its pivotal role in the synthesis of bioactive molecules, particularly in the realm of drug discovery and development. The strategic placement of these halogens allows for sequential and site-selective cross-coupling reactions, a highly sought-after feature in the synthesis of pharmaceutical intermediates and other high-value chemical entities.[1]

Commercial Availability and Quality Specifications

A reliable and consistent supply of starting materials is paramount for any research and development program. 4-Chloro-3-fluoroiodobenzene is commercially available from a range of reputable chemical suppliers. When sourcing this reagent, it is crucial to consider not only the price but also the purity, available quantities, and lead times.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥98% | Grams to bulk |

| Santa Cruz Biotechnology | ≥98% | Grams |

| ChemicalBook | ≥99% | Grams to kilograms |

| MySkinRecipes | 98% | Grams |

| Fluoropharm | Inquire | Grams to kilograms |

| Alachem | Inquire | Grams to kilograms |

Note: Purity and available quantities are subject to change and should be confirmed with the respective supplier. A Certificate of Analysis (CoA) should always be requested to verify the quality of the purchased material.

Safety, Handling, and Storage: A Prudent Approach

As with any chemical reagent, proper safety precautions are essential when handling 4-chloro-3-fluoroiodobenzene. A thorough review of the Safety Data Sheet (SDS) is mandatory before commencing any work.

Key Safety Information:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

For detailed and up-to-date safety information, always refer to the supplier-specific Safety Data Sheet.

The Synthetic Utility of 4-Chloro-3-fluoroiodobenzene: A Gateway to Molecular Complexity

The true value of 4-chloro-3-fluoroiodobenzene lies in the differential reactivity of its three halogen substituents. This allows for a programmed and selective approach to molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. The general order of reactivity for halogens in these reactions is I > Br > Cl > F, making the carbon-iodine bond the most susceptible to oxidative addition to a palladium(0) catalyst. This predictable reactivity is the cornerstone of its utility in medicinal chemistry.

The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.[2] The higher reactivity of the C-I bond in 4-chloro-3-fluoroiodobenzene allows for selective coupling at this position while leaving the C-Cl bond intact for subsequent transformations.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Selective Suzuki-Miyaura Coupling of 4-Chloro-3-fluoroiodobenzene

This protocol provides a general procedure for the selective Suzuki-Miyaura coupling at the iodo position of 4-chloro-3-fluoroiodobenzene. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.

Materials:

-

4-Chloro-3-fluoroiodobenzene (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., a mixture of toluene and water, or dioxane and water)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

To a dry round-bottom flask, add 4-chloro-3-fluoroiodobenzene, the arylboronic acid, and the palladium catalyst.

-

Add the solvent and the base.

-

Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

-

Heat the reaction mixture to reflux under an inert atmosphere and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-chloro-3-fluoro-biphenyl derivative.[3][4]

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes.[5] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many natural products and pharmaceuticals.[3] The chemoselective coupling at the iodo-position of 4-chloro-3-fluoroiodobenzene allows for the introduction of an alkynyl group, which can then be further functionalized.

Diagram of the Sonogashira Coupling Catalytic Cycle

Caption: Catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Selective Sonogashira Coupling of 4-Chloro-3-fluoroiodobenzene

This protocol provides a general procedure for the selective Sonogashira coupling of 4-chloro-3-fluoroiodobenzene with a terminal alkyne.

Materials:

-

4-Chloro-3-fluoroiodobenzene (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

-

Copper(I) iodide (CuI, 2-5 mol%)

-

Base (e.g., triethylamine or diisopropylamine)

-

Solvent (e.g., THF or DMF)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and stir bar

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

To a Schlenk flask, add 4-chloro-3-fluoroiodobenzene, the palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the solvent, the terminal alkyne, and the base via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalysts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-chloro-3-fluoro-1-(alkynyl)benzene.[6][7][8]

Quality Control and Analytical Characterization

Ensuring the purity and identity of 4-chloro-3-fluoroiodobenzene is critical for reproducible and reliable experimental results. A combination of analytical techniques is typically employed for quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. The splitting patterns and chemical shifts of the aromatic protons and carbons provide definitive information about the substitution pattern.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the compound and to identify any potential impurities. The mass spectrum provides the molecular weight and fragmentation pattern, which can be used to confirm the identity of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the material with high accuracy. A well-developed HPLC method can separate the desired product from starting materials, byproducts, and other impurities.

A typical Certificate of Analysis will provide data from these techniques to confirm the quality of the supplied material.

Applications in Medicinal Chemistry: A Key Building Block for Kinase Inhibitors

The unique structural and electronic properties of the 4-chloro-3-fluorophenyl moiety make it a valuable pharmacophore in the design of kinase inhibitors.[9][10] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The chlorine and fluorine atoms of the 4-chloro-3-fluorophenyl group can form key interactions with amino acid residues in the active site of kinases, contributing to the potency and selectivity of the inhibitor. Furthermore, the presence of halogens can modulate the physicochemical properties of a drug candidate, such as its lipophilicity and metabolic stability.[11]

Conclusion: A Versatile Tool for Innovation

4-Chloro-3-fluoroiodobenzene is a powerful and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique tri-halogenated structure allows for selective and sequential functionalization through well-established cross-coupling reactions. By understanding its commercial availability, safe handling procedures, and synthetic applications, researchers and drug development professionals can effectively leverage this reagent to construct novel and complex molecules with the potential to address significant unmet medical needs. The continued exploration of the reactivity of this and similar polyhalogenated aromatics will undoubtedly lead to further innovations in medicinal chemistry and materials science.

References

-

MySkinRecipes. 4-Chloro-3-fluoroiodobenzene. [Link]

-

Royal Society of Chemistry. Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Scribd. Exp 4 - Suzuki Coupling Reaction | PDF. [Link]

-

ResearchGate. Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions | Request PDF. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

The Suzuki Reaction. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Halogenated Benzene Derivatives: Understanding the Versatility of 3-Chloro-4-fluoroiodobenzene. [Link]

-

Scilit. Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. [Link]

-

Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry. [Link]

-

PubMed. Design, Synthesis and RON Receptor Tyrosine Kinase Inhibitory Activity of New Head Groups Analogs of LCRF-0004. [Link]

-

chemical-kinomics. Drug Discovery - Inhibitor. [Link]

Sources

- 1. 4-Chloro-3-fluoroiodobenzene [myskinrecipes.com]

- 2. ocf.berkeley.edu [ocf.berkeley.edu]

- 3. scribd.com [scribd.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 9. scilit.com [scilit.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Chloro-3-fluoroiodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-fluoroiodobenzene is a key tri-substituted haloarene intermediate, indispensable in the synthesis of a variety of pharmaceutical and agrochemical agents. Its unique substitution pattern allows for highly selective and sequential chemical transformations, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the most reliable and field-proven synthetic routes to 4-Chloro-3-fluoroiodobenzene, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process parameters. We will explore two primary pathways: the direct electrophilic iodination of 1-chloro-2-fluorobenzene and the diazotization of 4-chloro-3-fluoroaniline followed by a Sandmeyer-type iodination. This document is intended to serve as a practical resource for researchers and process chemists, enabling the efficient and safe synthesis of this important chemical entity.

Introduction: The Strategic Importance of 4-Chloro-3-fluoroiodobenzene

Halogenated benzene derivatives are fundamental building blocks in organic synthesis, primarily due to the ability of the carbon-halogen bond to participate in a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions.[1] Among the halogens, iodine is particularly useful due to the C-I bond being the weakest, rendering iodoarenes highly reactive in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] This high reactivity often permits milder reaction conditions and greater functional group tolerance.[1]

4-Chloro-3-fluoroiodobenzene, with its distinct arrangement of three different halogens, offers a platform for highly selective, sequential functionalization. The differential reactivity of the C-I, C-Cl, and C-F bonds allows for a programmed approach to the synthesis of complex molecules. This makes it a sought-after intermediate in the development of novel therapeutics and advanced materials.

This guide will provide a detailed examination of the most practical synthetic routes to this versatile compound, emphasizing the chemical reasoning behind the chosen methodologies and providing actionable experimental protocols.

Comparative Overview of Synthetic Strategies

Two principal strategies have emerged as the most viable for the synthesis of 4-Chloro-3-fluoroiodobenzene:

-

Route A: Direct Electrophilic Iodination of 1-Chloro-2-fluorobenzene. This approach is atom-economical and involves the direct introduction of an iodine atom onto the commercially available starting material. The success of this route hinges on controlling the regioselectivity of the iodination.

-

Route B: Diazotization-Iodination of 4-Chloro-3-fluoroaniline. This classic and highly reliable method involves the conversion of an amino group to a diazonium salt, which is subsequently displaced by iodide. This multi-step process often provides excellent regioselectivity and high yields.

The choice between these routes will depend on factors such as the availability of starting materials, desired scale of synthesis, and the specific purity requirements of the final product.

Route A: Direct Electrophilic Iodination of 1-Chloro-2-fluorobenzene

This synthetic pathway leverages the principles of electrophilic aromatic substitution. The directing effects of the existing chloro and fluoro substituents on the benzene ring guide the incoming electrophilic iodine species. Both fluorine and chlorine are ortho-, para-directors. The position para to the fluorine (C4) is the most activated and sterically accessible, making it the favored site for iodination.

Figure 1: Direct Iodination of 1-Chloro-2-fluorobenzene.

Mechanistic Considerations

The iodination of aromatic compounds with molecular iodine (I₂) is often slow and reversible. To drive the reaction forward, an oxidizing agent or a Lewis acid catalyst is typically employed to generate a more potent electrophilic iodine species (I⁺). A highly effective and widely used method involves the use of N-Iodosuccinimide (NIS) as the iodine source in the presence of a strong acid catalyst, such as trifluoroacetic acid (TFA).[2][3]

TFA activates NIS, enhancing the electrophilicity of the iodine atom. The proposed active iodinating species is in situ generated iodine trifluoroacetate, a highly reactive electrophile that readily attacks the electron-rich aromatic ring.[2]

Recommended Experimental Protocol

Materials:

-

1-Chloro-2-fluorobenzene

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 1-chloro-2-fluorobenzene (1.0 eq.) in dichloromethane, add N-Iodosuccinimide (1.1 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (2.0 eq.) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium thiosulfate to reduce any unreacted NIS and iodine.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford 4-Chloro-3-fluoroiodobenzene.

Critical Parameters and Optimization

-

Choice of Iodinating Agent: While other iodinating systems exist (e.g., I₂/Ag₂SO₄), the NIS/TFA system is often preferred for its mild conditions and high regioselectivity.[1]

-

Acid Catalyst: The concentration of TFA can be adjusted to modulate the reactivity of the system. For less reactive substrates, a stronger acid or higher concentration may be necessary.

-

Temperature Control: Maintaining a low temperature during the addition of TFA is crucial to control the exothermicity of the reaction and minimize the formation of side products.

Route B: Diazotization-Iodination of 4-Chloro-3-fluoroaniline

This well-established and highly reliable route involves two key transformations: the synthesis of the precursor 4-chloro-3-fluoroaniline, and its subsequent conversion to the target iodoarene via a Sandmeyer-type reaction.

Figure 2: Synthesis via Diazotization-Iodination.

Step 1: Synthesis of 4-Chloro-3-fluoroaniline

The precursor, 4-chloro-3-fluoroaniline, is not as readily available as 1-chloro-2-fluorobenzene and typically needs to be synthesized. A common method is the regioselective chlorination of 3-fluoroaniline.

4.1.1. Mechanistic Rationale

The amino group of 3-fluoroaniline is a strongly activating ortho-, para-director. The fluorine atom is a deactivating ortho-, para-director. The para position to the amino group is the most activated and sterically accessible site for electrophilic substitution. Therefore, chlorination with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), proceeds with high regioselectivity to yield the desired 4-chloro-3-fluoroaniline.

4.1.2. Experimental Protocol for 4-Chloro-3-fluoroaniline

A Chinese patent (CN102993023A) describes a procedure for this transformation with a reported yield of 92% and a purity of 99%.[4]

Materials:

-

3-Fluoroaniline

-

N-Chlorosuccinimide (NCS)

-

Chloroform (CHCl₃)

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

Dissolve 3-fluoroaniline (1.0 eq.) in chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of N-chlorosuccinimide (1.05 eq.) in chloroform dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for an extended period (e.g., 42 hours), monitoring the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water.

-

Dry the organic layer with magnesium sulfate, filter, and concentrate to yield 4-chloro-3-fluoroaniline.

Step 2: Sandmeyer-type Iodination of 4-Chloro-3-fluoroaniline

The Sandmeyer reaction is a powerful method for converting aryl amines into aryl halides via their diazonium salts.[5] For the synthesis of aryl iodides, the reaction with potassium iodide is particularly efficient and often does not require a copper catalyst.[4][6]

4.2.1. Mechanistic Principles

The reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine is treated with a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures to form a diazonium salt.

-

Iodide Displacement: The diazonium salt is then treated with a solution of potassium iodide. The diazonium group is an excellent leaving group (N₂ gas), and it is readily displaced by the iodide nucleophile.

A one-pot diazotization and iodination method has been described for a similar compound, which can improve operational efficiency and potentially increase yield by minimizing the decomposition of the intermediate diazonium salt.[7]

4.2.2. Recommended Experimental Protocol

Materials:

-

4-Chloro-3-fluoroaniline

-

Concentrated sulfuric acid

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of concentrated sulfuric acid in water, cooled to 0-5 °C, slowly add 4-chloro-3-fluoroaniline (1.0 eq.) to form the corresponding ammonium sulfate salt.

-

Maintain the temperature at 0-5 °C and add a solution of sodium nitrite (1.05 eq.) in water dropwise. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide (1.2 eq.) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic extracts with saturated aqueous sodium thiosulfate solution (to remove any residual iodine), followed by saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain 4-Chloro-3-fluoroiodobenzene.

Data Summary and Comparison

| Parameter | Route A: Direct Iodination | Route B: Diazotization-Iodination |

| Starting Material | 1-Chloro-2-fluorobenzene | 3-Fluoroaniline |

| Number of Steps | 1 | 2 (synthesis of aniline + diazotization) |

| Key Reagents | NIS, TFA | NCS, NaNO₂, H₂SO₄, KI |

| Regioselectivity | Generally good, but can be sensitive to conditions | Typically excellent |

| Typical Yield | Moderate to good | Good to high (overall) |

| Key Advantages | Atom economical, fewer steps | High reliability, excellent regioselectivity |

| Potential Challenges | Potential for isomeric impurities | Handling of potentially unstable diazonium salts, multi-step process |

Conclusion

The synthesis of 4-Chloro-3-fluoroiodobenzene can be effectively achieved through two primary synthetic strategies. The direct iodination of 1-chloro-2-fluorobenzene offers a more concise route, while the diazotization-iodination of 4-chloro-3-fluoroaniline provides a highly reliable and regioselective pathway. The selection of the optimal route will be dictated by the specific requirements of the synthesis, including scale, purity, and the availability of starting materials and reagents. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize this valuable chemical intermediate for its diverse applications in drug discovery and materials science.

References

- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

-

Bergström, M., Suresh, G., Naidu, V. R., & Unelius, C. R. (2017). N‐Iodosuccinimide (NIS) in Direct Aromatic Iodination. European Journal of Organic Chemistry, 2017(22), 3234-3239. [Link]

-

L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 3-chloro-4-fluoroaniline.

- Google Patents. (n.d.). Preparation method of 3-chloro-4-fluoroaniline hydrochloride.

- Google Patents. (n.d.). Preparation method of mono-substituted para-chloroaniline.

Sources

- 1. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0307481B1 - Process for preparing 3-chloro-4-fluoronitrobenzene - Google Patents [patents.google.com]

- 3. EP0428666B1 - Fluoro-chloro-benzene derivatives - Google Patents [patents.google.com]

- 4. CN102993023A - Preparation method of mono-substituted para-chloroaniline - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 7. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 1-Chloro-2-fluoro-4-iodobenzene: Nomenclature, Synthesis, and Applications

This guide provides an in-depth analysis of the chemical compound commonly referred to as 1-Chloro-2-fluoro-4-iodobenzene, a key building block in modern synthetic chemistry. We will begin by elucidating its correct IUPAC nomenclature, followed by a detailed exploration of its physicochemical properties, a plausible synthetic route with mechanistic insights, methods for its characterization, and its significant applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and materials science.

Demystifying the IUPAC Nomenclature: From "4-Chloro-3-fluoroiodobenzene" to 1-Chloro-2-fluoro-4-iodobenzene

The naming of polysubstituted benzene derivatives follows a set of systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC) to ensure clarity and unambiguity. The name "4-Chloro-3-fluoroiodobenzene" implies a benzene ring with iodo, fluoro, and chloro substituents. To arrive at the correct IUPAC name, two main principles are applied: assigning the lowest possible locants (numbers) to the substituents and listing them in alphabetical order.

Let's analyze the substitution pattern implied by "4-Chloro-3-fluoroiodobenzene," which suggests substituents at positions 1 (Iodo), 3 (Fluoro), and 4 (Chloro).

The IUPAC Naming Workflow:

-

Identify the Parent: The parent hydrocarbon is benzene.

-

Identify the Substituents: The substituents are Chloro, Fluoro, and Iodo.

-

Determine the Lowest Locant Set: We must number the carbon atoms of the benzene ring to give the substituents the lowest possible numbers. Let's consider the possible numbering schemes for this specific isomer:

-

Starting from Iodine as C1: The locants are 1 (Iodo), 3 (Fluoro), 4 (Chloro). The set is (1, 3, 4) .

-

Starting from Fluorine as C1: The locants are 1 (Fluoro), 2 (Chloro), 5 (Iodo). The set is (1, 2, 5) .

-

Starting from Chlorine as C1: The locants are 1 (Chloro), 2 (Fluoro), 4 (Iodo). The set is (1, 2, 4) .

When comparing these sets, we look for the lowest number at the first point of difference. Comparing (1, 3, 4), (1, 2, 5), and (1, 2, 4), the set (1, 2, 4) is the lowest.

-

-

Alphabetize the Substituents: The substituents are listed alphabetically: Chloro, Fluoro, Iodo.

-

Construct the Final Name: The substituents are prefixed to the parent name "benzene," with their locants from the lowest set.

Therefore, the correct IUPAC name for the compound with this substitution pattern is 1-Chloro-2-fluoro-4-iodobenzene .

Physicochemical and Spectroscopic Properties

1-Chloro-2-fluoro-4-iodobenzene is a polysubstituted aromatic compound with the molecular formula C₆H₃ClFI.[1] Its structural features make it a valuable intermediate in organic synthesis.

| Property | Value | Source |

| IUPAC Name | 1-Chloro-2-fluoro-4-iodobenzene | PubChem[1] |

| CAS Number | 202982-67-0 | PubChem[1] |

| Molecular Formula | C₆H₃ClFI | PubChem[1] |